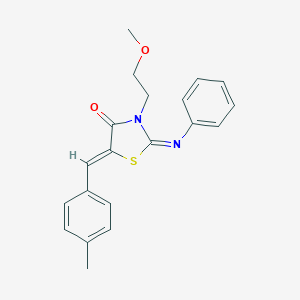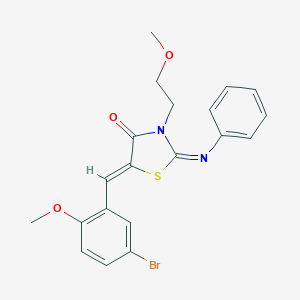![molecular formula C26H24N4O3S B306652 4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)
4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide, commonly known as Quinacrine, is a synthetic compound that has been used for various scientific research purposes. This compound has been found to have a wide range of biological activities, including antimalarial, antitumor, and anti-inflammatory properties.
作用机制
The mechanism of action of Quinacrine is not fully understood. However, it has been proposed that Quinacrine exerts its biological activities by affecting the DNA and RNA synthesis in cells. Quinacrine has been shown to intercalate into the DNA and RNA strands, leading to the inhibition of nucleic acid synthesis. Moreover, Quinacrine has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
Quinacrine has been found to have various biochemical and physiological effects. Quinacrine has been shown to induce autophagy, a process by which cells break down and recycle their own components. Moreover, Quinacrine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, Quinacrine has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
实验室实验的优点和局限性
One of the major advantages of Quinacrine is its wide range of biological activities, which makes it a versatile compound for scientific research. Moreover, Quinacrine is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, Quinacrine has also been found to have some limitations for lab experiments. Quinacrine has been shown to have cytotoxic effects on non-cancerous cells at higher concentrations, which may limit its use in certain experiments. Additionally, Quinacrine has been found to have poor solubility in water, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the scientific research of Quinacrine. One of the potential applications of Quinacrine is its use as an antiviral agent. Quinacrine has been shown to inhibit the replication of various viruses, including HIV, hepatitis C virus, and Zika virus. Moreover, Quinacrine has also been found to enhance the efficacy of certain antiviral drugs, such as interferon. Additionally, Quinacrine has been proposed as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Quinacrine has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, proteins that are involved in the pathogenesis of these diseases.
Conclusion
Quinacrine is a synthetic compound that has been widely used in scientific research for its various biological activities. Quinacrine has been found to have antimalarial, antitumor, and anti-inflammatory properties. The mechanism of action of Quinacrine involves the inhibition of nucleic acid synthesis and the activity of topoisomerase II. Quinacrine has been shown to have various biochemical and physiological effects, including the induction of autophagy and the inhibition of pro-inflammatory cytokines. Quinacrine has several advantages and limitations for lab experiments, and there are several future directions for its scientific research, including its potential use as an antiviral agent and a treatment for neurodegenerative diseases.
合成方法
Quinacrine can be synthesized by reacting 8-quinoline sulfonyl chloride with 3-methylbenzaldehyde in the presence of hydrazine hydrate and acetic acid. The resulting product is then reacted with 4-methyl-2-oxo-2H-chromene-8-sulfonamide in the presence of sodium acetate to obtain Quinacrine. The overall yield of this synthesis method is approximately 60%.
科学研究应用
Quinacrine has been widely used in scientific research for its various biological activities. One of the most significant applications of Quinacrine is its antimalarial activity. Quinacrine has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. Moreover, Quinacrine has also been found to have antitumor activity against various cancer cell lines, including breast, ovarian, and lung cancer cells. Quinacrine has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells.
属性
产品名称 |
4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide |
|---|---|
分子式 |
C26H24N4O3S |
分子量 |
472.6 g/mol |
IUPAC 名称 |
N-[(E)-(3-methylphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyl-quinolin-8-ylamino]acetamide |
InChI |
InChI=1S/C26H24N4O3S/c1-19-11-13-23(14-12-19)34(32,33)30(24-10-4-8-22-9-5-15-27-26(22)24)18-25(31)29-28-17-21-7-3-6-20(2)16-21/h3-17H,18H2,1-2H3,(H,29,31)/b28-17+ |
InChI 键 |
IARJWVVUJDQVIA-OGLMXYFKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CC(=C2)C)C3=CC=CC4=C3N=CC=C4 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC(=CC=C2)C)C3=CC=CC4=C3N=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC(=C2)C)C3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306569.png)
![2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B306570.png)
![Methyl [2-bromo-6-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306571.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306572.png)
![[4-({2,4-Dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-iodophenoxy]acetic acid](/img/structure/B306573.png)


![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)

![2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306591.png)
